molecular formula C11H14O2S B14062698 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one

Cat. No.: B14062698
M. Wt: 210.29 g/mol
InChI Key: UPXJLEPRAOXMJQ-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol It is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-3-mercaptophenylacetic acid with acetone in the presence of a suitable catalyst . The reaction conditions typically include refluxing the mixture in an organic solvent such as toluene or ethanol, followed by purification through recrystallization or chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often require precise control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol .

Scientific Research Applications

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties. Researchers investigate its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating certain diseases. Further research is needed to explore its pharmacological properties and mechanisms of action.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function .

In chemical reactions, the compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the phenyl ring. These groups can affect the compound’s nucleophilicity and electrophilicity, determining its behavior in various reactions .

Comparison with Similar Compounds

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(2-Methoxy-3-mercaptophenyl)propan-2-one: This compound has a methoxy group instead of an ethoxy group. The presence of the methoxy group may affect its reactivity and solubility.

    1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group. The hydroxy group can participate in hydrogen bonding, influencing the compound’s physical and chemical properties.

    1-(2-Ethoxy-3-aminophenyl)propan-2-one: This compound has an amino group instead of a mercapto group. The amino group can act as a nucleophile, making the compound more reactive in certain types of reactions.

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical properties and reactivity patterns.

Biological Activity

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one is an organic compound notable for its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis. Its structure features a propan-2-one backbone, an ethoxy group, and a mercapto group attached to a phenyl ring, which contributes to its unique reactivity and biological properties. The molecular formula is C12H16O2S, with a molecular weight of approximately 210.29 g/mol.

Antioxidant Properties

The compound's mercapto group is significant for its antioxidant activity, which helps combat oxidative stress by neutralizing reactive oxygen species (ROS). This property is critical in preventing cellular damage and may have implications in various therapeutic applications, including neurodegenerative diseases and cancer treatment.

Antimicrobial and Anticancer Activities

Similar compounds have shown promising antimicrobial and anticancer activities. Research indicates that derivatives of compounds with structures akin to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells .

In Vitro Studies

Recent studies have focused on the antiproliferative effects of compounds with similar structures. For example, one study evaluated a series of 1,2,4-oxadiazole derivatives that exhibited diverse biological activities, including anticancer properties against several human tumor cell lines. The most active derivatives showed IC50 values ranging from 1.143 µM to 9.27 µM against specific cancer cells .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1OVXF 8992.76Induces apoptosis
Compound 2PXF 17529.27Inhibits cell proliferation

Structural Comparisons

The structural diversity among similar compounds can influence their biological activity significantly. For instance, variations in the positioning of functional groups can lead to different reactivities and therapeutic potentials. The following table illustrates some related compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Ethoxy-2-mercaptophenyl)propan-2-oneSimilar backbone with different substitutionPotentially different biological activity
1-Chloro-1-(2-Ethoxy-5-mercaptophenyl)propan-2-oneChlorine substitution on phenyl ringEnhanced reactivity due to chlorine presence
1-(5-Ethoxy-2-mercaptophenyl)propan-2-oneDifferent position of ethoxy and mercapto groupsVariation in chemical reactivity and properties

The mechanisms underlying the biological activities of these compounds often involve interactions with key cellular targets such as enzymes or receptors involved in cell signaling pathways. For instance, some derivatives have been shown to inhibit specific kinases or affect tubulin polymerization, which is crucial for cell division .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(2-ethoxy-3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H14O2S/c1-3-13-11-9(7-8(2)12)5-4-6-10(11)14/h4-6,14H,3,7H2,1-2H3

InChI Key

UPXJLEPRAOXMJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1S)CC(=O)C

Origin of Product

United States

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